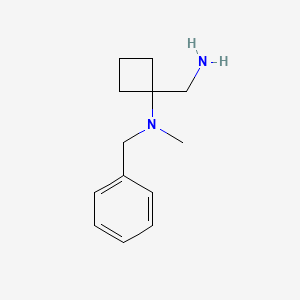

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine” is a cyclobutane derivative with an aminomethyl (–CH2NH2) group attached to one of the carbons of the cyclobutane ring. Additionally, it has a benzyl (–CH2C6H5) and a methyl (–CH3) group attached to the nitrogen atom of the aminomethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have a four-membered cyclobutane ring with an aminomethyl group attached. The nitrogen in the aminomethyl group would be further substituted with a benzyl and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . The presence of the benzyl group might increase the compound’s solubility in organic solvents .科学的研究の応用

Synthesis and Chemical Reactions

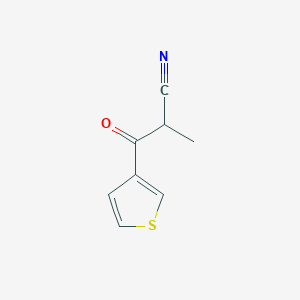

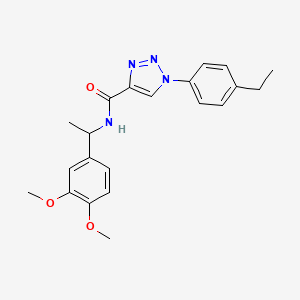

Research has explored the synthesis and chemical reactions involving compounds related to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine." For instance, the sonification of related amines in the presence of LiF has led to the formation of reactive azomethine ylides, which were then used to synthesize spirocyclic 1,3-thiazolidines (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Additionally, the reaction of benzyl amine with cyclobutanone, leading to the formation of disubstituted 1,3,4-oxadiazole derivatives, has been reported (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).

Crystal Structure Analysis

In the field of crystallography, compounds similar to "1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine" have been studied for their crystal structure. For example, the analysis of valyl benzyl ester chloride has provided insights into molecular arrangements and hydrogen bonding patterns (Dutkiewicz, Siddaraju, Yathirajan, Mayekar, & Kubicki, 2010).

Synthetic Applications

The molecule has relevance in synthetic chemistry, especially in the formation of various derivatives. Research has shown its utility in synthesizing cyclopentano-N-methylphosphatidylethanolamines through specific amination processes (Pajouhesh & Hancock, 1984). Furthermore, its role in regioselective Mannich reactions leading to chitosan derivatives has been highlighted (Omura, Taruno, Irisa, Morimoto, Saimoto, & Shigemasa, 2001).

Bioactive Compound Synthesis

This compound is also significant in synthesizing bioactive compounds. Studies have documented its use in creating aminocyclobutanes and aminocyclopropanes, which are key substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13(11-14)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFIQASVJDZWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)

![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)

![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)